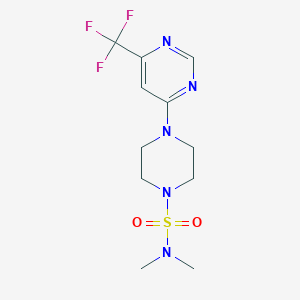
N,N-dimethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-sulfonamide, commonly known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Multifunctional Antioxidants for Age-related Diseases
Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, featuring radical scavenger and chelating groups, have been synthesized and studied for their potential in treating age-related diseases. These compounds exhibit ion binding capabilities and protect against cell viability decrease and glutathione levels induced by oxidative stress. They are promising for the prevention of cataracts, age-related macular degeneration, and Alzheimer's dementia due to their antioxidant properties (Jin et al., 2010).
Antiproliferative Activity Against Human Cancer Cell Lines
A series of derivatives synthesized from N,N-dimethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-sulfonamide showed significant antiproliferative effects against various human cancer cell lines. These compounds were evaluated using the MTT assay, indicating potential as anticancer agents, particularly against K562, Colo-205, MDA-MB 231, and IMR-32 cell lines. This research highlights the compound's promise in cancer therapy (Mallesha et al., 2012).
Antibacterial, Antifungal, and Anthelmintic Activity
Benzyl and sulfonyl derivatives of N,N-dimethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-sulfonamide have been explored for their antibacterial, antifungal, and anthelmintic activities. Through molecular docking and biological screening, certain compounds exhibited significant biological activities, showing potential in the development of new antimicrobial agents (Khan et al., 2019).
Antimicrobial Agents
Novel sulfonamide and carboxamide derivatives incorporating the piperazine structure have demonstrated potent antimicrobial activity. These compounds, characterized by their structural features, show inhibitory effects against a range of Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Krishnamurthy et al., 2011).
Antiviral Activity
Derivatives of N,N-dimethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-sulfonamide have shown promising antiviral activity against avian paramyxo virus (AMPV-1). Through the synthesis and characterization of sulfonamide and urea derivatives, enhanced antiviral properties have been observed, suggesting potential in antiviral drug development (Selvakumar et al., 2018).
Propiedades
IUPAC Name |
N,N-dimethyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N5O2S/c1-17(2)22(20,21)19-5-3-18(4-6-19)10-7-9(11(12,13)14)15-8-16-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSCJUFTIYBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2685632.png)
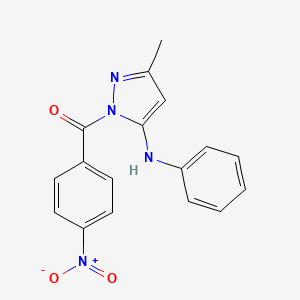
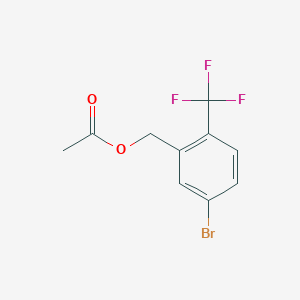
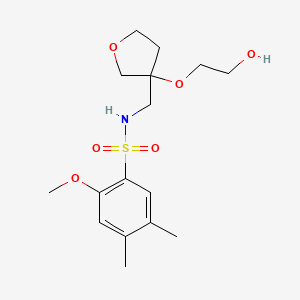
![3-(4-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}phenyl)propanoic acid](/img/structure/B2685639.png)
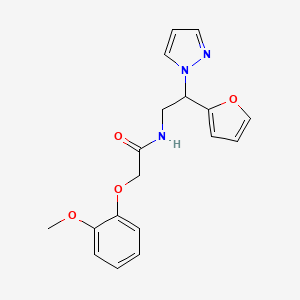


![2-Chloro-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]acetamide](/img/structure/B2685647.png)
![Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2685648.png)
![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2685650.png)
![7-(but-2-en-1-yl)-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2685651.png)
